3-Chloro-2-hydrazinylpyridine hcl

Vue d'ensemble

Description

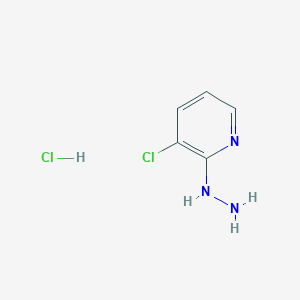

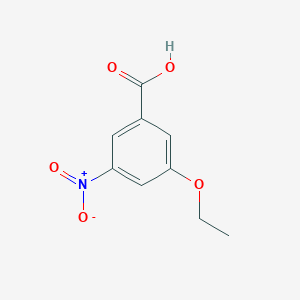

3-Chloro-2-hydrazinylpyridine hcl, also known as 3-chloro-2-hydrazinopyridine, is a chemical compound with the empirical formula C5H6ClN3 . It has a molecular weight of 143.57 . This compound is used as a unique chemical in early discovery research .

Synthesis Analysis

The high-yield synthesis of 3-chloro-2-hydrazinopyridine involves the use of 3-dichloropyridine, hydrazine hydrate, ethanol, and methyl alcohol. The reaction is carried out in a four-hole bottle, with a backflow reaction lasting for 4 hours .Molecular Structure Analysis

The molecular structure of 3-chloro-2-hydrazinylpyridine hcl was studied using X-ray diffraction and 1H NMR . The crystals are monoclinic, with a space group p21/c . The structure was also studied under microwave irradiation .Chemical Reactions Analysis

A pyridine derivative, 3-chloro-2-hydrazinylpyridine, was synthesized under microwave irradiation . The compound was also involved in the preparation and characterization of copper(II) and cobalt(III) complexes .Physical And Chemical Properties Analysis

3-Chloro-2-hydrazinylpyridine hcl has a density of 1.43±0.1 g/cm3, a melting point of 165-167°C, a boiling point of 247.6±50.0 °C, and a vapor pressure of 0.00474mmHg at 25°C . Its refractive index is 1.668 .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Synthesis of Hydrazinylpyridines : 3-Chloro-2-hydrazinylpyridine is used in the synthesis of 2-hydrazinylpyridine-3,4-dicarbonitriles, highlighting its utility in creating complex chemical structures. The synthesized compounds demonstrated fluorescence sensitivity toward zinc ions, indicating potential applications in fluorescence-based sensors or assays (Ershov et al., 2018).

- Cyclization Reactions : This compound plays a crucial role in cyclization reactions. Different types of cyclizations are observed depending on the substitution pattern of the hydrazinylpyridines. Notably, 3-chloro-hydrazinylpyridine leads to derivatives of the pyrido[2,1-c][1,2,4]triazinone skeleton, illustrating its versatility in forming heterocyclic compounds (Cheurfa et al., 2016).

Photoreactions and Photochemistry

- Wolff Rearrangement and Tautomerization : 3-Chloro-2-hydrazinylpyridine is involved in photoinduced Wolff rearrangement and tautomerization reactions. These reactions are pivotal in understanding the photoreaction mechanisms of certain pyridine derivatives, offering insights into their stability and reactivity under various light conditions (Hayashi et al., 2019).

Catalysis and Synthesis

- Catalyst in Organic Reactions : It is used as a precursor in microtubing-reactor-assisted aliphatic C-H functionalization, indicating its role as a precursor in catalytic processes. This application is particularly significant in the field of synthetic organic chemistry, where it aids in the activation of unactivated C(sp3)-H bonds under visible-light irradiation (Deng et al., 2018).

Material Science and Engineering

- Nanoparticle Research : Research involving 3-Chloro-2-hydrazinylpyridine intersects with studies on nanoparticles, specifically focusing on their use in enhancing matrix acidizing for carbonate reservoirs. The insights from this research contribute to our understanding of chemical interactions at the nanoscale and their potential applications in industrial processes (Selvaraj et al., 2019).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(3-chloropyridin-2-yl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3.ClH/c6-4-2-1-3-8-5(4)9-7;/h1-3H,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBVMXNLFWJJSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NN)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-hydrazinylpyridine hcl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3075657.png)

![1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B3075716.png)